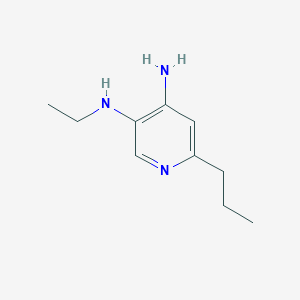
N3-ethyl-6-propyl-pyridine-3,4-diamine
Cat. No. B8338648
M. Wt: 179.26 g/mol
InChI Key: GTTWZUVRNPZIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06916819B2
Procedure details


A solution of the crude N-(4-amino-6-propyl-pyridin-3-yl)-acetamide (114 mg, 0.59 mmol) in THF (2.5 mL) at 0° C. under N2 is treated with 0.5 M EtNMe2.AlH3 in toluene (2.4 mL, 1.18 mmol). The reaction mixture is stirred for 4 h while slowly warming to rt, whereupon it is treated with additional 0.5 M EtNMe2.AlH3 in toluene (2.4 mL, 1.18 mmol). After stirring at room temperature overnight, the reaction mixture is cooled to 0° C. and treated with moist Na2CO3. The mixture is diluted with CH2Cl2 and stirred vigorously for 15 min. It is then filtered through a pad of Celite, and the filtrate concentrated. The crude material is partially purified by preparative thin layer chromatography, developing with 15:1 CHCl3-MeOH (+1% Et3N). The band containing the desired N3-ethyl-6-propyl-pyridine-3,4-diamine does not separate well from the approximately 10% of the slightly more polar, unreacted N-(4-amino-6-propyl-pyridin-3-yl)-acetamide. Both bands are collected, and the mixture is carried into the next reaction. 1H NMR (CDCl3, 300 MHz) δ 7.74 (s, 1H), 6.42 (s, 1H), 4.10 (br, 1H), 3.67 (m, 1H), 3.10 (q, J=7.2 Hz, 2H), 2.56 (m, 2H), 1.67 (sextet, J=7.2 Hz, 2H), 1.25 (t, J=7.2 Hz, 3H), 0.91 (t, J=7.2 Hz, 3H) ppm. Electrospray MS: m/z 180 [M+1].

Name
N-(4-amino-6-propyl-pyridin-3-yl)-acetamide
Quantity
114 mg
Type
reactant
Reaction Step Two









Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[CH:4][C:3]=1[NH:11][C:12](=O)[CH3:13].C(N(C)C)C.[AlH3].C1(C)C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C(Cl)Cl>[CH2:12]([NH:11][C:3]1[CH:4]=[N:5][C:6]([CH2:8][CH2:9][CH3:10])=[CH:7][C:2]=1[NH2:1])[CH3:13] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[AlH3]
|
Step Four
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[AlH3]
|
Step Seven
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously for 15 min
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is then filtered through a pad of Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is partially purified by preparative thin layer chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The band containing the desired N3-ethyl-6-propyl-pyridine-3,4-diamine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not separate well from the approximately 10% of the slightly more polar, unreacted N-(4-amino-6-propyl-pyridin-3-yl)-acetamide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Both bands are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is carried into the next reaction
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)NC=1C=NC(=CC1N)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
